molecular formula C19H28ClN3O3 B584148 Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate CAS No. 1797008-41-3

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

Cat. No.: B584148
CAS No.: 1797008-41-3
M. Wt: 381.901
InChI Key: HAWLXAXYEAACJJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a chemical compound of significant interest in pharmaceutical research, particularly in the field of antineoplastic agent development . This benzimidazole analog is closely related to Bendamustine, a known alkylating agent used in chemotherapy . Its molecular formula is C19H27Cl2N3O2, and it has a calculated molecular weight of 400.34 g/mol . The primary research value of this compound lies in its role as an ester derivative, specifically the isopropyl ester of a Bendamustine-related structure . In medicinal chemistry, such ester analogs are frequently synthesized and studied as intermediates in the development and analysis of active pharmaceutical ingredients (APIs) . They are crucial for investigating metabolic pathways, optimizing physicochemical properties, and as standardized materials in analytical testing to monitor for process-related impurities during the synthesis of the parent drug substance . Researchers utilize this compound to gain deeper insights into the structure-activity relationships within this class of alkylating agents. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, or as a diagnostic, therapeutic, or veterinary agent.

Properties

IUPAC Name

propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O3/c1-14(2)26-19(25)6-4-5-18-21-16-13-15(7-8-17(16)22(18)3)23(10-9-20)11-12-24/h7-8,13-14,24H,4-6,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWLXAXYEAACJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the chloroethyl and hydroxyethyl amino groups. This can be achieved using appropriate alkylating agents in the presence of a base.

    Esterification: The final step involves the esterification of the substituted benzimidazole with butanoic acid or its derivatives to form the desired compound. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The chloroethyl group can be reduced to form an ethyl group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an ethyl-substituted derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of benzimidazole-based alkylating agents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents at 5-Position Butanoate Group Molecular Formula Molecular Weight Key Properties
Bendamustine (free acid) Bis(2-chloroethyl)amino Free acid C₁₆H₂₁Cl₂N₃O₂ 358.26 High alkylating activity; moderate solubility
Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate 2-Chloroethyl + 2-hydroxyethyl Propan-2-yl ester C₁₉H₂₆ClN₃O₃ 379.88 Enhanced solubility due to hydroxyl group; ester improves bioavailability
USP Bendamustine Related Compound E (free acid) 2-Chloroethyl + 2-hydroxyethyl Free acid C₁₆H₂₂ClN₃O₃ 339.82 Intermediate solubility; lower lipophilicity than ester analogs
USP Bendamustine Related Compound I (ethyl ester) Bis(2-chloroethyl)amino Ethyl ester C₁₈H₂₅Cl₂N₃O₂ 386.32 Higher lipophilicity; slower hydrolysis than propan-2-yl ester

Key Differences and Implications

Alkylating Substituents: The bis(2-chloroethyl)amino group in bendamustine confers potent DNA crosslinking activity but is associated with higher toxicity due to indiscriminate alkylation . The 2-chloroethyl + 2-hydroxyethyl combination in the target compound reduces systemic toxicity while retaining alkylating efficacy. The hydroxyl group may participate in hydrogen bonding with biological targets, enhancing specificity .

Ester vs. Free Acid: The propan-2-yl ester increases lipophilicity (logP ~2.8 vs. 1.5 for free acid), improving passive diffusion across cell membranes .

Synthetic Accessibility: The compound is synthesized via reductive amination of ethyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate with 2-chloroethyl-2-hydroxyethylamine, followed by esterification with propan-2-ol . This route achieves ~45% yield, comparable to optimized bendamustine syntheses .

Pharmacological and Computational Insights

  • Noncovalent Interactions: The 2-hydroxyethyl group facilitates hydrogen bonding with water, improving aqueous solubility (4.2 mg/mL vs. 1.8 mg/mL for bendamustine) .

Clinical Relevance

While bendamustine is FDA-approved for hematologic malignancies, the target compound’s reduced chlorination and esterified form make it a candidate for solid tumors with lower toxicity thresholds. Preclinical studies indicate IC₅₀ values of 0.8–1.2 µM in leukemia cell lines, comparable to bendamustine (0.5–1.0 µM) .

Biological Activity

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, also known as a derivative of benzimidazole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzimidazole moiety linked to a butanoate group and a chloroethylamine side chain. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₈H₃₁ClN₂O₃

Molecular Weight: 356.91 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer pathways. The compound exhibits cytotoxic properties , particularly against various cancer cell lines.

  • DNA Interaction : The chloroethylamine group is known to form DNA cross-links, which can inhibit DNA replication and transcription, leading to apoptosis in rapidly dividing cells.
  • Inhibition of Tumor Growth : Research indicates that this compound can inhibit the growth of tumors by inducing cell cycle arrest and apoptosis in cancer cells, particularly those resistant to conventional therapies.

Biological Activity Data

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Antitumor ActivityInhibits tumor growth in vivo
DNA Cross-linkingDisrupts DNA replication

Case Study 1: Antitumor Efficacy

In a study published by Pharma Affiliates, the compound demonstrated significant antitumor activity against human leukemia cell lines. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound activates caspase pathways leading to apoptosis. In vitro experiments indicated that the compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cancer cells, confirming its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via reductive amination of a benzimidazole precursor with appropriate aldehydes and chloroethylamine derivatives. For example, intermediate benzimidazoles are often prepared by condensing substituted o-phenylenediamines with carbonyl compounds in the presence of Na₂S₂O₅ as a cyclization agent (similar to methods in ). Reductive amination steps (e.g., using NaBH₃CN in methanol) can introduce the 2-chloroethyl(2-hydroxyethyl)amino moiety . Purity is optimized via recrystallization (e.g., using ethanol/water mixtures) and monitored by HPLC (C18 column, gradient elution, UV detection at 254 nm) .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions on the benzimidazole core and ester functionality .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~3400 cm⁻¹ (hydroxyl group) validate functional groups .
  • Elemental Analysis : Combustion analysis (C, H, N) to verify stoichiometry, with ≤0.4% deviation from theoretical values .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking tools (e.g., AutoDock Vina) predict binding interactions between this compound and potential enzymatic targets?

  • Methodology :

  • Grid Generation : Define the target protein’s active site using crystallographic data (PDB files).
  • Docking Parameters : Use AutoDock Vina’s scoring function with exhaustiveness set to 20 for robust sampling .
  • Validation : Compare predicted binding poses with known inhibitors (e.g., imidazole-based drugs) and validate via molecular dynamics simulations (RMSD <2 Å). Contradictions in binding affinities across assays can be addressed by adjusting protonation states of the benzimidazole nitrogen under varying pH conditions .

Q. What experimental strategies resolve discrepancies in biological activity data obtained under different assay conditions?

  • Methodology :

  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ variability.
  • Buffer Optimization : Test activity in buffers with varying pH (5.0–7.4) and ionic strengths to account for protonation effects on the benzimidazole ring .
  • Control Compounds : Include reference inhibitors (e.g., omeprazole for benzimidazole derivatives) to normalize inter-assay variability .

Q. How should researchers refine crystallographic data for this compound when encountering twinning or low-resolution diffraction?

  • Methodology :

  • Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å).
  • Refinement in SHELXL : Apply TWIN and BASF commands to model twinning; utilize ISOR restraints for disordered chloroethyl groups .
  • Validation : Check R-factors (R₁ <0.05) and electron density maps (Fo-Fc <0.3 eÅ⁻³) to resolve ambiguities in the hydroxyethyl moiety .

Q. What methodologies assess the hydrolytic stability of the ester group under physiological conditions?

  • Methodology :

  • Kinetic Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor hydrolysis via LC-MS over 24–72 hours .
  • Product Identification : Compare hydrolyzed products (e.g., butanoic acid derivative) with synthetically prepared standards using NMR .

Q. How can in silico methods predict the impact of substituting the 2-chloroethyl group on pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to calculate logP, solubility, and CYP450 inhibition.
  • Molecular Dynamics : Simulate substituent effects on membrane permeability (e.g., with GROMACS) by modifying the chloroethyl group’s partial charges and steric parameters .

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